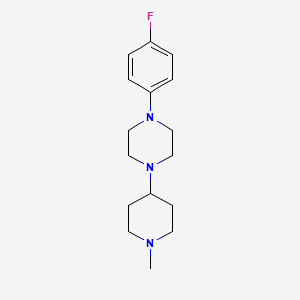
1-(4-fluorophenyl)-4-(1-methyl-4-piperidinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-4-(1-methyl-4-piperidinyl)piperazine, also known as pFPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-(4-fluorophenyl)-4-(1-methyl-4-piperidinyl)piperazine is not fully understood. However, it is believed to act as a serotonin and dopamine receptor agonist, which may contribute to its psychoactive effects. It has also been shown to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to increased mood and decreased anxiety. It has also been shown to decrease the activity of the HPA axis, which is involved in stress response. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
One of the main advantages of 1-(4-fluorophenyl)-4-(1-methyl-4-piperidinyl)piperazine for lab experiments is its relatively simple synthesis method. It is also a well-studied compound, with a significant amount of research available on its pharmacological effects. However, one limitation of this compound is its potential for abuse, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-(4-fluorophenyl)-4-(1-methyl-4-piperidinyl)piperazine. One potential area of research is its potential therapeutic applications, particularly in the treatment of drug addiction and withdrawal symptoms. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain. Finally, studies are needed to determine the safety and efficacy of this compound for use in humans.
Conclusion
In conclusion, this compound is a psychoactive drug that has gained significant attention in scientific research due to its potential therapeutic applications. Its relatively simple synthesis method and well-studied pharmacological effects make it a valuable compound for lab experiments. However, its potential for abuse and limited research on its safety and efficacy in humans highlight the need for further research in this area.
合成法
The synthesis of 1-(4-fluorophenyl)-4-(1-methyl-4-piperidinyl)piperazine involves the reaction of 4-fluoroaniline with 1-methyl-4-piperidinone in the presence of a reducing agent such as sodium borohydride. The resulting intermediate product is then treated with piperazine to yield this compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
Piperazine derivatives such as 1-(4-fluorophenyl)-4-(1-methyl-4-piperidinyl)piperazine have been extensively studied for their potential therapeutic applications. They have been shown to exhibit a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. Studies have also shown that this compound has potential applications in the treatment of drug addiction and withdrawal symptoms.
特性
IUPAC Name |
1-(4-fluorophenyl)-4-(1-methylpiperidin-4-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3/c1-18-8-6-16(7-9-18)20-12-10-19(11-13-20)15-4-2-14(17)3-5-15/h2-5,16H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUYNJDZBPWOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl N-{4-chloro-6-[(4-isopropylphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5035584.png)
![3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5035587.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5035592.png)
![1-(4-benzyl-1-piperazinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5035595.png)
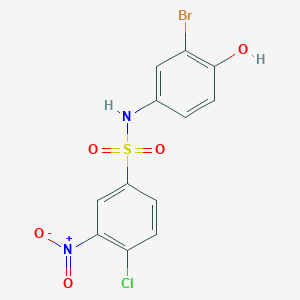
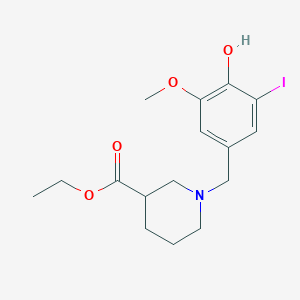
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5035613.png)
![7-benzoyl-3,3-dimethyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5035619.png)
![8-[3-(2-chloro-5-methylphenoxy)propoxy]quinoline](/img/structure/B5035621.png)
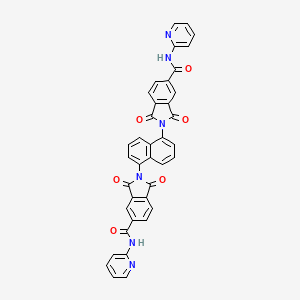
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B5035632.png)

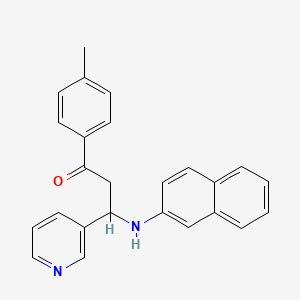
![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl 4-methylbenzenesulfonate](/img/structure/B5035681.png)
